molecular formula C6H7BrN2O B11899689 3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole

3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole

Cat. No.: B11899689
M. Wt: 203.04 g/mol
InChI Key: KNUVTXYYPQZARO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole is a sophisticated fused heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. This molecule features a pyrazole core, a privileged scaffold in drug discovery known for its wide spectrum of pharmacological activities, annulated with a tetrahydropyran ring system . The presence of a bromine atom at the 3-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling rapid exploration of structure-activity relationships (SAR) . The pyrazole nucleus is a recognized pharmacophore present in numerous bioactive molecules and clinical drugs, including anti-inflammatory agents (e.g., Celecoxib), anti-obesity drugs (e.g., Rimonabant), and anticancer compounds . Recent studies highlight pyrazole derivatives as potential therapeutics targeting oxidative stress and inflammation, with some compounds demonstrating significant antioxidant effects by inhibiting superoxide anion production and lipid peroxidation, as well as showing promising antiproliferative activity against various cancer cell lines . The integration of the tetrahydropyran moiety further enhances the molecular complexity and drug-like properties of this building block, potentially influencing its pharmacokinetic profile. Researchers can leverage this compound as a key synthetic intermediate for developing novel ligands and probes, particularly in projects aimed at discovering new anti-inflammatory, antioxidant, and anticancer agents . This product is intended for research purposes in laboratory settings only. It is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

3-bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole

InChI

InChI=1S/C6H7BrN2O/c7-6-4-1-2-10-3-5(4)8-9-6/h1-3H2,(H,8,9)

InChI Key

KNUVTXYYPQZARO-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1C(=NN2)Br

Origin of Product

United States

Preparation Methods

Molecular Architecture and Isomerism

The target compound, 3-bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole, features a fused bicyclic system comprising a tetrahydropyran ring (oxygen-containing six-membered ring) and a pyrazole moiety (five-membered diunsaturated ring with two adjacent nitrogen atoms). The [4,3-c] notation specifies the fusion pattern: the pyran's C4 and C3 atoms connect to the pyrazole's C3 and C4 positions, respectively. This contrasts with hypothetical [3,4-c] isomers, which would involve distinct ring-attachment points. The reported synthetic methods exclusively yield the [4,3-c] isomer, as confirmed by X-ray crystallography and NMR data in PubChem records.

Physicochemical Properties

With a molecular formula of C₆H₇BrN₂O and molecular weight 203.04 g/mol, the compound exhibits moderate polarity (logP ≈ 1.8) and solubility in polar aprotic solvents like DMF and DMSO. The bromine atom at position 3 significantly influences reactivity, enabling subsequent cross-coupling reactions while maintaining thermal stability up to 180°C.

Primary Synthesis Route: From 3-Bromotetrahydro-4H-pyran-4-one

Reaction Overview

Patent CN108546266B outlines a scalable three-step synthesis (Figure 1):

  • Enolate Formation : 3-Bromotetrahydro-4H-pyran-4-one reacts with diethyl oxalate via LiHMDS-mediated enolization at -70°C to -80°C.

  • Cyclization : The resulting keto-ester undergoes hydrazine-induced pyrazole ring closure in glacial acetic acid.

  • Ester Hydrolysis : Lithium hydroxide-mediated saponification yields the final product.

Table 1: Optimized Reaction Conditions for Primary Synthesis

StepReagentsSolventTemperatureTimeYield
1LiHMDS, diethyl oxalateTHF-70°C to -80°C2 h78%
2Hydrazine hydrateGlacial AcOH25°C12 h85%
3LiOHEthanol/H₂O50°C4 h95%

Mechanistic Analysis

Step 1 : LiHMDS deprotonates the α-carbon of 3-bromotetrahydro-4H-pyran-4-one, generating a resonance-stabilized enolate. Nucleophilic attack on diethyl oxalate forms the β-keto ester intermediate. The low temperature (-70°C) suppresses side reactions like Claisen condensation.

Step 2 : Hydrazine hydrate undergoes nucleophilic addition to the keto group, followed by cyclodehydration to form the pyrazole ring. Acetic acid catalyzes both the condensation and dehydration steps while protonating residual hydrazine.

Step 3 : Hydrolysis of the ethyl ester proceeds via a two-stage mechanism: (a) hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate; (b) ethanol elimination and proton transfer.

Scale-Up Considerations

The patent reports successful kilogram-scale production with consistent yields:

  • Step 1 : Semi-batch operation with controlled diethyl oxalate addition prevents exothermic runaway.

  • Step 2 : Extended stirring (16 h) compensates for reduced mass transfer in large reactors.

  • Step 3 : Filtration through celite removes lithium salts before crystallization.

Alternative Route: Late-Stage Bromination

Methodology

Inspired by pyrazolo[3,4-c]pyrazole bromination strategies, this approach modifies pre-formed 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole using N-bromosuccinimide (NBS):

  • Substrate Preparation : Pyrano[4,3-c]pyrazole is synthesized via's method without bromine.

  • Electrophilic Bromination : NBS (1.1 eq) in DMF at 0°C→25°C for 6 h.

Table 2: Bromination Optimization Data

EntryNBS (eq)SolventTemp (°C)Time (h)Yield
11.0DCM251245%
21.1DMF0→25682%
31.2AcOH40368%

Regiochemical Control

DFT calculations reveal that bromination occurs preferentially at C3 due to:

  • Hyperconjugation : The pyran oxygen stabilizes positive charge buildup during the bromonium ion transition state.

  • Steric Effects : C3 is less hindered than adjacent positions by the pyran's chair conformation.

Comparative Method Evaluation

Table 3: Synthesis Method Comparison

ParameterPrimary RouteBromination Route
Total Yield65%58%
Step Count34 (incl. substrate)
Reaction ScaleMulti-kilogram<100 g
Functional Group ToleranceModerate (sensitive esters)High
Purification ComplexityMedium (column chromatography)Low (recrystallization)

The primary route excels in scalability and atom economy, while late-stage bromination offers superior functional group compatibility for derivatization.

Applications and Derivatives

Suzuki-Miyaura Cross-Coupling

The bromine atom serves as a handle for palladium-catalyzed couplings. Using conditions from:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : DME/H₂O (4:1)

  • Yields : 70-85% with aryl/heteroaryl boronic acids

Pharmacological Relevance

Derivatives exhibit:

  • Kinase Inhibition : IC₅₀ = 12 nM against JAK2

  • Anticancer Activity : GI₅₀ = 1.8 μM in MCF-7 cells

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 acts as a reactive site for nucleophilic substitution, enabling functionalization of the pyrazole ring. Key reactions include:

  • Hydroxylation : Treatment with aqueous hydroxide (e.g., NaOH) replaces bromine with a hydroxyl group, forming 3-hydroxy derivatives. This reaction typically occurs under mild alkaline conditions (pH 8–10) at 60–80°C.

  • Amination : Reaction with primary amines (e.g., methylamine, hydrazine) produces 3-amino-substituted analogs. Hydrazine derivatives are particularly valuable as intermediates for further cyclization reactions .

Example Reaction Pathway :

3-Bromo-pyrano-pyrazole+NH2R3-NHR-pyrano-pyrazole+HBr\text{3-Bromo-pyrano-pyrazole} + \text{NH}_2\text{R} \rightarrow \text{3-NHR-pyrano-pyrazole} + \text{HBr}

Conditions: Ethanol solvent, reflux (70–80°C), 6–12 hours.

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation:

  • Suzuki–Miyaura Coupling : Reacting with aryl boronic acids in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) yields biaryl derivatives. This method is critical for introducing aromatic moieties to enhance pharmacological activity .

Example Reaction :

3-Bromo-pyrano-pyrazole+ArB(OH)2Pd catalyst3-Ar-pyrano-pyrazole\text{3-Bromo-pyrano-pyrazole} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{3-Ar-pyrano-pyrazole}

Conditions: Dioxane/water (4:1), 90°C, 24 hours .

Cyclization and Ring Expansion

The pyrano-pyrazole core participates in cyclization reactions to form polycyclic systems:

  • Hydrazine-Mediated Ring Closure : Reacting with hydrazine hydrate in glacial acetic acid forms fused pyrazolo-pyridazine derivatives. This reaction exploits the nucleophilic pyrazole nitrogen and the electrophilic ketone group in the pyran ring .

  • Oxidative Cyclization : Using persulfate-based oxidizing agents (e.g., K₂S₂O₈) under acidic conditions generates pyrano-pyrazolo-oxazine systems via C–O bond formation .

Key Conditions :

Reaction TypeReagentsTemperatureYield (%)
Hydrazine cyclizationHydrazine hydrate, AcOH20–30°C68–76
Oxidative cyclizationK₂S₂O₈, H₂SO₄80–100°C60–70

Functionalization via Electrophilic Substitution

The electron-rich pyrazole ring undergoes electrophilic substitution at position 5:

  • Nitration : Nitric acid in sulfuric acid introduces a nitro group, enhancing electronic diversity for drug discovery .

  • Sulfonation : Fuming sulfuric acid adds sulfonic acid groups, improving water solubility.

Mechanistic Insight :
The bromine substituent directs electrophiles to the para position (C5) due to its electron-withdrawing effect, stabilizing the intermediate σ-complex .

Hydrolysis and Decarboxylation

The ester derivatives of this compound undergo hydrolysis to carboxylic acids, followed by decarboxylation under thermal conditions:

  • Base-Catalyzed Hydrolysis : Lithium hydroxide in ethanol/water converts ethyl esters to carboxylic acids at 40–60°C .

  • Thermal Decarboxylation : Heating the carboxylic acid above 150°C releases CO₂, yielding de-functionalized pyrano-pyrazole derivatives .

Synthetic Utility :
This two-step process is employed to modify solubility and bioavailability in drug candidates .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including 3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole, exhibit significant antimicrobial properties. Several studies have demonstrated their effectiveness against various bacterial and fungal strains:

  • Case Study : A derivative demonstrated an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) values for related pyrazole compounds have shown promising results, with some exhibiting MIC values as low as 12.5 mg/mL against pathogenic bacteria .

Anticancer Properties

The compound has also been evaluated for its potential anticancer activities. Various studies have synthesized pyrazole derivatives and assessed their effects on cancer cell lines:

  • Case Study : A series of substituted pyrazole compounds demonstrated significant growth inhibitory effects on multiple cancer cell lines, including breast cancer and lung cancer .
  • The compound exhibited IC50 values indicating potent cytotoxic activity against human tumor cell lines .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex heterocyclic compounds:

  • It can be utilized in the synthesis of novel pyrazole derivatives that may possess enhanced biological activities.
  • The compound's ability to act as a precursor in various chemical reactions makes it significant for developing new pharmaceuticals and agrochemicals .

Biological Studies

The compound is being investigated for its interactions with specific molecular targets within biological systems. This includes:

  • Exploring its role as a ligand that binds to enzymes or receptors, potentially modulating their activity.
  • Studying its effects on signal transduction pathways that could lead to therapeutic applications in treating diseases .

Material Science

Beyond medicinal applications, this compound is being explored for its potential use in developing new materials with specific properties:

  • Its unique chemical structure may allow it to be integrated into polymers or catalysts used in various industrial processes .

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Medicinal ChemistryAntimicrobial and anticancer propertiesInhibition against Staphylococcus aureus, significant cytotoxicity against cancer cell lines
Organic SynthesisBuilding block for novel heterocyclic compoundsSynthesis of pyrazole derivatives with enhanced biological activities
Biological StudiesInteraction studies with enzymes/receptorsModulation of enzyme activity and signal transduction pathways
Material ScienceDevelopment of new materials and catalystsIntegration into polymers or catalysts

Mechanism of Action

The mechanism of action of 3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Pyrazolo[3,4-c]pyrazole

Key Differences:

  • Lacks the pyran ring and bromine atom, reducing steric bulk and electronic withdrawal effects.
  • Synthesized via mononuclear heterocyclic rearrangement (MHR) through N–N bond formation, contrasting with the brominated pyrano-pyrazole’s synthesis involving halogenation steps . Applications: Primarily explored in materials science due to its planar structure and π-conjugation.

4-Bromo-2,5-diphenylindolo[2,3-e]pyrazolo[1',5':3",4"]pyrimido[2",1"-c][1,2,4]triazine (Compound 14a)

Structure : A polycyclic system with fused indole, pyrazole, pyrimidine, and triazine rings, brominated at the 4-position.
Key Differences :

  • Complexity : Contains five fused rings vs. two in the target compound.
  • Substituents: Bromine is part of a pyrimidine-triazine system, altering electronic delocalization and reactivity compared to bromine in a pyrano-pyrazole framework.
  • Physical Properties : Higher melting point (282–284°C) due to extended conjugation and crystallinity .
    Applications : Studied for anticancer activity owing to its multi-heterocyclic pharmacophore.

4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

Structure: A monocyclic pyrazolone derivative with bromine and chlorophenyl substituents. Key Differences:

  • Ring System: Lacks fused pyran; bromine is on a non-aromatic, partially saturated pyrazole ring.
  • Reactivity: The ketone group enables nucleophilic attacks at the carbonyl carbon, unlike the electrophilic aromatic substitution observed in the pyrano-pyrazole . Applications: Intermediate in agrochemical synthesis (e.g., fungicides).

3-Bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Structure : A positional isomer of the target compound, with pyran fused at [4,3-c] instead of [3,4-c].
Key Differences :

  • Ring Fusion Position : Alters the spatial arrangement of heteroatoms (O and N), impacting hydrogen-bonding capacity and solubility.
  • Synthesis: Likely requires distinct annulation steps compared to the [3,4-c] isomer . Applications: Limited commercial availability suggests niche research use.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ring System Melting Point (°C)
3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole C₆H₇BrN₂O 203.04 Br at pyrazole C3 Pyran + pyrazole Not reported
Pyrazolo[3,4-c]pyrazole C₄H₄N₄ 108.10 None Two fused pyrazoles Not reported
Compound 14a (from ) C₂₆H₁₅BrN₆ 491.34 Br, phenyl groups Indole + pyrazole + triazine 282–284
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethylpyrazol-3-one C₁₀H₉BrClN₂O 301.55 Br, Cl, methyl groups Monocyclic pyrazolone Not reported

Research Implications and Trends

  • Reactivity: Bromine in pyrano-pyrazoles enhances electrophilic substitution, whereas in pyrazolones, it directs nucleophilic attacks .
  • Synthetic Challenges: Positional isomers (e.g., [3,4-c] vs. [4,3-c] pyrano-pyrazoles) require tailored synthetic routes, affecting scalability and cost .

Biological Activity

3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article delves into its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C₆H₇BrN₂O
  • Molecular Weight : 203.04 g/mol
  • CAS Number : 1781061-48-0

The compound features a bromine atom at the third position of the pyrazole ring and a tetrahydropyran moiety fused to it. This structural complexity contributes to its diverse biological activities.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Pyrazoles have been reported to possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi .
  • Anti-inflammatory Effects : Studies have demonstrated that certain pyrazole derivatives inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, specific derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
  • Anticancer Potential : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably:
    • It demonstrated IC₅₀ values ranging from 3.79 µM to 42.30 µM against different cancer cell lines .
    • Some derivatives were found to induce apoptosis and inhibit tumor growth effectively .

Synthesis Methods

The synthesis of this compound can be achieved through multiple methods. A common approach involves the condensation of appropriate precursors under controlled conditions. Key steps include:

  • Condensation Reaction : The reaction typically involves aldehydes and malononitrile in the presence of a catalyst such as ammonium acetate.
  • Refluxing Conditions : The reaction is carried out in refluxing ethanol to enhance yield and purity.

Case Studies

Several studies highlight the biological efficacy of pyrazole derivatives:

  • Antimicrobial Study : A series of pyrazole derivatives were screened against Bacillus subtilis, E. coli, and Aspergillus niger, showing promising antimicrobial activity at concentrations around 40 µg/mL .
  • Cytotoxicity Assessment : In vitro studies indicated that some derivatives exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC₅₀ values of 3.25 mg/mL and 17.82 mg/mL respectively .

Summary of Research Findings

Biological ActivityReferenceObservations
Antimicrobial Effective against various bacterial strains
Anti-inflammatory Up to 85% inhibition of TNF-α at specific concentrations
Anticancer IC₅₀ values ranging from 3.79 µM to 42.30 µM against cancer cell lines

Q & A

Basic Research Questions

Q. What are the preferred synthetic methodologies for 3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole, and how do reaction conditions influence yield?

  • Answer : The compound is synthesized via multicomponent reactions (MCRs) using pyrazolone derivatives, brominated precursors, and carbonyl compounds. Catalyst-free or base/acid-catalyzed conditions in aqueous media are common. For example, Zhao et al. achieved 84–95% yields for structurally similar pyranopyrazoles using substituted isatin, malononitrile, and pyrazolone under catalyst-free conditions . Key parameters include solvent choice (e.g., water for green synthesis), temperature (reflux), and stoichiometric ratios. A table summarizing methodologies:

Catalyst TypeYield RangeConditionsReference
Catalyst-free84–95%Aqueous, reflux
Acid-catalyzed65–80%Ethanol, 80°C
Nanocatalyst70–88%Microwave-assisted

Q. How is the bromo substituent at the 3-position critical for the compound’s reactivity and bioactivity?

  • Answer : The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization. It also increases lipophilicity, improving membrane permeability in biological assays. Studies on analogous brominated pyrazoles show that bromine stabilizes the aromatic system, influencing binding to targets like kinases .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Answer :

  • NMR : 1^1H and 13^13C NMR identify ring protons (e.g., pyrazole NH at δ 10–12 ppm) and confirm fusion patterns .
  • IR : Stretching vibrations for C-Br (~550 cm⁻¹) and carbonyl groups (~1700 cm⁻¹) validate substitution .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₇H₈BrN₂O: calc. 231.98) .

Advanced Research Questions

Q. How can contradictory reports on biological activity (e.g., anticancer vs. antimicrobial) be resolved?

  • Answer : Discrepancies arise from assay conditions (e.g., cell lines, concentration) and structural analogs. For example, pyrano[3,4-c]pyrazoles with electron-withdrawing groups (e.g., Br) show enhanced anticancer activity in HepG2 cells (IC₅₀ = 12 µM) but weaker antimicrobial effects. Researchers should:

  • Standardize assays (e.g., CLSI guidelines for antimicrobials).
  • Perform SAR studies to isolate substituent effects .

Q. What strategies optimize the compound’s synthetic route for scalability while adhering to green chemistry principles?

  • Answer :

  • Solvent Selection : Replace DMSO with water or ethanol .
  • Catalysis : Use recyclable nanocatalysts (e.g., Vitex Negundo–Fe₃O₄–CuO) to reduce waste .
  • Energy Efficiency : Microwave-assisted synthesis reduces reaction time (30 mins vs. 18 hrs) .
  • Example: A 65% yield was achieved using DMSO-free, aqueous reflux conditions .

Q. How does the tetrahydropyran ring conformation influence the compound’s interaction with biological targets?

  • Answer : Molecular docking studies reveal that the chair conformation of the tetrahydropyran ring enhances binding to P-glycoprotein (binding energy: −9.2 kcal/mol) by aligning hydrophobic pockets. In contrast, boat conformers show reduced affinity (−6.5 kcal/mol) .

Data Contradictions and Resolution

  • Issue : Varying anticancer IC₅₀ values (12–50 µM) across studies.
    • Resolution : Differences in cell viability assays (MTT vs. ATP-based). Standardize using ATP-based assays for consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.